REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[C-:19]#[N:20].[K+]>C(OCC)C>[CH3:1][CH:2]1[CH2:7][CH2:6][C:5]([OH:8])([C:19]#[N:20])[CH2:4][CH2:3]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)=O
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was stirred vigorously for at least 30 minutes before the layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
were partitioned
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (23° C. water bath)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC(CC1)(C#N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |